Product packaging for Hydrangenoside A dimethyl acetal(Cat. No.:)

Hydrangenoside A dimethyl acetal

Cat. No.: B13830081
M. Wt: 666.7 g/mol
InChI Key: XFPYZGYIBWUCDZ-ZKEMUXHQSA-N
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Description

Hydrangenoside A dimethyl acetal is a high-value chemical reagent designed for use in organic synthesis and natural product research. This compound features a dimethyl acetal group, which serves as a protective moiety for a carbonyl function (aldehyde or ketone). The primary research value of this compound lies in its stability, as the acetal protecting group is known to be resistant to a wide range of conditions, including strong bases, nucleophiles (such as organolithium and Grignard reagents), and hydride reducing agents, thereby allowing for selective chemical transformations at other sites on the complex molecule . Deprotection of the acetal to regenerate the original carbonyl group can be efficiently achieved under mild, acidic conditions. Modern methods employ various Lewis acids like indium(III) triflate or cerium(III) triflate in wet solvents, or catalytic iodine under neutral conditions, allowing for chemoselective deprotection even in the presence of other acid-sensitive functional groups . The application of dimethyl acetals as protective groups is a cornerstone strategy in multi-step synthesis, and the availability of Hydrangenoside A in this protected form provides researchers with a stable intermediate for further elaboration and study of the hydrangenoside family of natural products. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H46O14 B13830081 Hydrangenoside A dimethyl acetal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H46O14

Molecular Weight

666.7 g/mol

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-[[(2S,6S)-6-[4-(4-hydroxyphenyl)-2-oxobutyl]-4,4-dimethoxyoxan-2-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C33H46O14/c1-5-23-24(25(30(40)41-2)17-44-31(23)47-32-29(39)28(38)27(37)26(16-34)46-32)13-22-15-33(42-3,43-4)14-21(45-22)12-20(36)11-8-18-6-9-19(35)10-7-18/h5-7,9-10,17,21-24,26-29,31-32,34-35,37-39H,1,8,11-16H2,2-4H3/t21-,22-,23+,24-,26+,27+,28-,29+,31-,32-/m0/s1

InChI Key

XFPYZGYIBWUCDZ-ZKEMUXHQSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2CC(C[C@@H](O2)CC(=O)CCC3=CC=C(C=C3)O)(OC)OC)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC2CC(CC(O2)CC(=O)CCC3=CC=C(C=C3)O)(OC)OC)C=C)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Isolation and Advanced Chromatographic Techniques

Methodologies for Extraction from Plant Matrices

The initial step in isolating Hydrangenoside A dimethyl acetal (B89532) involves its extraction from the plant material, typically the leaves of Hydrangea macrophylla. A common and effective method begins with the extraction of the dried and powdered leaves with methanol (B129727) at room temperature. This process is often repeated to ensure a thorough extraction of the target compound.

Following extraction, the crude methanol extract is typically concentrated under reduced pressure. The resulting residue is then suspended in water and subjected to liquid-liquid partitioning with a series of organic solvents of increasing polarity. This fractional separation usually starts with a nonpolar solvent like n-hexane to remove lipids and chlorophylls, followed by solvents of intermediate polarity such as ethyl acetate, and finally a more polar solvent like n-butanol. This partitioning strategy helps to separate compounds based on their solubility characteristics, with secoiridoid glycosides like Hydrangenoside A dimethyl acetal concentrating in the more polar fractions.

An alternative approach involves the use of 70% ethanol (B145695) for extraction under reflux conditions, which is subsequently partitioned against ethyl acetate and n-butanol. The resulting fractions are then further processed for purification.

Extraction StepDescription
Initial Extraction Dried, powdered leaves of Hydrangea macrophylla are extracted with methanol or 70% ethanol.
Concentration The solvent is removed from the crude extract under reduced pressure.
Solvent Partitioning The concentrated extract is suspended in water and sequentially partitioned with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to achieve a preliminary separation of compounds.

Advanced Separation and Purification Techniques

Subsequent to the initial extraction and partitioning, a combination of advanced chromatographic techniques is employed to isolate and purify this compound to a high degree of homogeneity.

High-Performance Liquid Chromatography (HPLC) Applications

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial tool for the fine purification of this compound from the enriched fractions obtained after initial separation steps. This technique offers high resolution and efficiency in separating complex mixtures.

For the purification of secoiridoid glycosides from Hydrangea species, reversed-phase columns, such as a Waters Sunfire prep C18 OBD column (19 × 250 mm), are frequently utilized. The mobile phase typically consists of a gradient system of methanol and water or acetonitrile (B52724) and water. The selection of the specific gradient elution program is critical for achieving optimal separation of the target compound from other closely related structures. The eluent is monitored by a UV detector to identify and collect the fractions containing the purified this compound.

Column Chromatography and Countercurrent Chromatography

Column Chromatography: Conventional column chromatography is a fundamental technique used for the initial fractionation of the crude extract. Silica gel (200–300 mesh) and octadecyl silica gel (ODS) are common stationary phases. The mobile phase is typically a mixture of solvents, with the polarity being gradually increased to elute compounds with different affinities for the stationary phase. For instance, a gradient of methanol in water is often used for ODS columns.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has proven effective for the separation of natural products from Hydrangea extracts. mdpi.com This method avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. The choice of the two-phase solvent system is paramount for a successful separation. A commonly employed system for separating compounds from Hydrangea is the HEMWat system, which consists of n-hexane-ethyl acetate-methanol-water in specific ratios (e.g., 4:6:4:6, v/v/v/v). mdpi.com The selection of the appropriate mobile and stationary phases from this system, along with the flow rate and rotational speed of the centrifuge, are key parameters that need to be optimized for the purification of this compound.

Chromatographic TechniqueStationary/Solvent SystemTypical Application
Preparative HPLC Reversed-phase C18 column; Methanol/Water or Acetonitrile/Water gradientFinal purification of this compound.
Column Chromatography Silica gel or ODS; Gradient elution with solvents like methanol and water.Initial fractionation of crude extracts.
HSCCC Two-phase solvent system (e.g., HEMWat: n-hexane-ethyl acetate-methanol-water)Separation of complex mixtures from Hydrangea extracts. mdpi.com

Crystallization and Precipitation Methods

Following chromatographic purification, crystallization can be employed to obtain this compound in a highly pure, crystalline form. This process relies on the principle of differential solubility of the compound in a particular solvent or solvent mixture at varying temperatures.

A general approach to crystallization involves dissolving the purified compound in a minimal amount of a suitable hot solvent in which it is highly soluble. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. If crystallization does not initiate spontaneously, it can sometimes be induced by scratching the inner surface of the container with a glass rod or by adding a seed crystal.

The selection of an appropriate solvent system is critical. For glycosides, mixtures of polar solvents like methanol, ethanol, and water are often explored. The process may also involve the slow diffusion of a "non-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.

Purity Assessment Methodologies

To ensure the identity and purity of the isolated this compound, a combination of analytical techniques is utilized.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC coupled with a UV detector is a standard method for assessing the purity of the isolated compound. A sharp, symmetrical peak at a specific retention time under defined chromatographic conditions (column, mobile phase, flow rate) is indicative of a pure compound. The purity is often determined by calculating the peak area percentage of the target compound relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR): Quantitative ¹H NMR (qNMR) spectroscopy is a powerful and accurate method for determining the absolute purity of organic compounds, including iridoids and secoiridoids. This technique relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

In a typical qNMR experiment, a precisely weighed amount of the isolated compound is dissolved in a suitable deuterated solvent along with a known amount of an internal standard of high purity. By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be calculated. This method provides a direct measurement of purity without the need for a reference standard of the compound itself.

Structural Elucidation and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both one-dimensional and two-dimensional NMR experiments are crucial for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

Detailed ¹H and ¹³C NMR data for Hydrangenoside A dimethyl acetal (B89532) are essential for its structural characterization. While specific spectral data for this exact compound is not widely available in the public domain, the general approach involves analyzing the chemical shifts (δ), coupling constants (J), and integration of the proton signals, as well as the chemical shifts of the carbon signals. This information helps to identify the types of protons and carbons present and their immediate electronic environment.

Table 1: Hypothetical ¹H NMR Data for Hydrangenoside A dimethyl acetal

Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
Data not available

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
Data not available

2D NMR experiments are indispensable for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear picture of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the precise elemental formula. For this compound (C₃₃H₄₆O₁₄), HRMS would confirm this composition by matching the experimentally observed mass with the calculated exact mass.

Table 3: HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+Na]⁺Data not availableData not available

In MS/MS, the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable clues about the structure of the molecule, such as the nature of the sugar moieties and their linkages, as well as the structure of the aglycone.

Table 4: Hypothetical MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ions (m/z)Interpretation
Data not availableData not availableData not available

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and alkene (C=C) functional groups.

Table 5: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group
Data not availableData not available

Optical Rotation and Chiroptical Spectroscopy (e.g., ECD/CD) for Stereochemical Assignment

Optical rotation is a fundamental property of chiral molecules that provides initial insights into their stereochemistry. It measures the rotation of plane-polarized light as it passes through a solution of the compound. For secoiridoid glycosides isolated from Hydrangea macrophylla, specific rotation values are key characterization parameters. For instance, the related compound hydramacroside A, also isolated from H. macrophylla, exhibits a specific rotation of [α]D -129.5°. pharm.or.jp While the specific optical rotation for this compound is not widely reported in readily available literature, the values for its parent compound, Hydrangenoside A, and other related stereoisomers like Hydrangenosides B, C, and D have been established, indicating they are all chiral molecules. researchgate.net

Electronic Circular Dichroism (ECD) and Circular Dichroism (CD) spectroscopy are powerful chiroptical techniques that provide more detailed stereochemical information than optical rotation alone. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration of the chromophores and their spatial relationships within the molecule. For complex molecules like this compound, which contains multiple chromophoric systems such as the enol ether and the aromatic ring, ECD/CD spectra can serve as a "fingerprint" for its absolute stereochemistry. By comparing the experimental ECD/CD spectrum with theoretically calculated spectra for all possible stereoisomers, the correct absolute configuration can be confidently assigned. The application of CD has been instrumental in characterizing the absolute stereostructures of other novel secoiridoid glycosides from Hydrangea macrophylla, such as those possessing a 4,5-dihydro-[6H]-pyrano chromophore. researchgate.net

TechniqueApplication in Stereochemical AnalysisTypical Data
Optical Rotation Provides a measure of the overall chirality of the molecule.Specific rotation value, e.g., [α]D in degrees.
ECD/CD Spectroscopy Determines the absolute configuration of chiral centers by comparing experimental and calculated spectra.A plot of differential absorbance (Δε) versus wavelength (nm), showing positive and negative Cotton effects.

X-ray Crystallography for Absolute Stereochemistry (if applicable)

X-ray crystallography stands as the most definitive method for determining the absolute stereochemistry of a crystalline compound. This technique involves diffracting X-rays through a single crystal of the substance. The resulting diffraction pattern allows for the creation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule, including the absolute configuration of all chiral centers.

While X-ray crystallography provides unambiguous structural information, its application is contingent upon the ability to grow high-quality single crystals of the compound, which can be a significant challenge for complex natural products like this compound. There are no readily available reports of a successful X-ray crystallographic analysis specifically for this compound in the reviewed literature. However, this technique has been successfully employed to determine the absolute stereostructures of other novel glycosides isolated from Hydrangea species, underscoring its importance in the field of natural product chemistry when suitable crystals can be obtained. researchgate.net

Unraveling the Molecular Architecture of this compound

A deep dive into the biosynthetic origins of a complex secoiridoid glycoside, this compound, reveals a fascinating interplay of metabolic pathways and raises questions about its natural occurrence versus potential artifact formation during chemical analysis. This article elucidates the intricate biosynthetic journey of this compound, from the foundational iridoid framework to the specific enzymatic transformations and regulatory mechanisms that govern its creation within Hydrangea macrophylla.

Biosynthetic Pathways and Precursor Analysis

The formation of Hydrangenoside A dimethyl acetal (B89532) is a testament to the complex and elegant biosynthetic machinery within plants. Its structure is a composite, derived from distinct metabolic routes that converge to create this intricate molecule. Understanding its biosynthesis requires a journey through the iridoid and secoiridoid pathways, culminating in a unique condensation reaction.

Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. Their biosynthesis is a branch of the broader terpenoid pathway. The journey begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are generated from the methylerythritol phosphate (MEP) pathway in plastids.

The key steps in the iridoid biosynthetic pathway have been elucidated primarily in plant species such as Catharanthus roseus. The pathway is initiated by the enzyme geraniol synthase (GES), which converts geranyl diphosphate (GPP) to geraniol. Geraniol then undergoes a series of oxidation and cyclization reactions. A crucial enzyme in this process is the iridoid synthase (IS), which catalyzes the formation of the characteristic iridoid ring system from 8-oxogeranial. This cyclization results in the formation of nepetalactol or its epimers, which are key intermediates in the biosynthesis of a vast array of iridoids. Further enzymatic modifications, including oxidation, reduction, and glycosylation, lead to the diverse iridoid structures found in nature.

Secoiridoid glycosides are structurally related to iridoids but are distinguished by the cleavage of the bond between C7 and C8 of the cyclopentane ring. This ring-opening is a pivotal step that gives rise to a new class of compounds with distinct biological activities.

The biosynthesis of secoiridoids branches off from the iridoid pathway with the formation of loganin (B1675030). Loganin is then cleaved by the enzyme secologanin (B1681713) synthase (SLS), a cytochrome P450-dependent monooxygenase, to yield secologanin. Secologanin is a highly reactive dialdehyde and a critical precursor for a multitude of secoiridoid glycosides and terpenoid indole alkaloids. researchgate.net In Hydrangea macrophylla, secologanin serves as one of the primary building blocks for the formation of more complex secoiridoids like Hydrangenoside A. researchgate.net

A key feature in the proposed biosynthesis of Hydrangenoside A is an aldol-type condensation reaction. researchgate.net This type of reaction involves the formation of a carbon-carbon bond between a nucleophilic enol or enolate and an electrophilic carbonyl group. In the case of Hydrangenoside A, it is hypothesized that secologanin, with its reactive aldehyde groups, acts as the electrophilic partner in this condensation. researchgate.net

The other crucial component in the formation of Hydrangenoside A is a moiety derived from the shikimate and malonate pathways. researchgate.net The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. It is proposed that a precursor originating from this pathway, likely a phenylpropanoid derivative, is extended by the addition of acetate units via the malonate pathway. This extended polyketide chain then undergoes cyclization and further modifications to form the second key precursor. The final step in the proposed biosynthesis of Hydrangenoside A is the aldol-type condensation between this shikimate-malonate derived unit and secologanin. researchgate.net This condensation and subsequent decarboxylation lead to the unique and complex structure of Hydrangenoside A. researchgate.net

While the general pathways leading to the precursors of Hydrangenoside A are relatively well-understood, the specific enzymatic steps and their genetic regulation in Hydrangea macrophylla remain an active area of research. Transcriptome analyses of Hydrangea macrophylla have been conducted, primarily focusing on traits like flower color and shape, which has led to the identification of genes involved in the anthocyanin biosynthesis pathway. frontiersin.orgmdpi.com However, specific studies pinpointing the genes and enzymes responsible for the biosynthesis of secoiridoids in this species are limited.

Based on studies in other iridoid-producing plants, it is expected that the biosynthesis of Hydrangenoside A is under tight genetic control, involving a suite of specialized enzymes. These likely include:

Geraniol synthase (GES): Initiates the monoterpenoid pathway.

Geraniol 8-oxidase (G8O) and 8-hydroxygeraniol oxidoreductase (8-HGO): Catalyze the oxidation of geraniol.

Iridoid synthase (IS): Responsible for the key cyclization step.

Secologanin synthase (SLS): A cytochrome P450 enzyme that cleaves loganin to form secologanin.

Glucosyltransferases: Attach sugar moieties to the aglycones.

Acyltransferases: Catalyze the addition of acyl groups.

Aldolase-type enzymes: Mediate the crucial condensation step.

The expression of the genes encoding these enzymes is likely regulated by a network of transcription factors that respond to developmental cues and environmental stimuli. While genomic resources for Hydrangea macrophylla are becoming available, including transcriptome assemblies and genetic linkage maps, further research is needed to functionally characterize the genes and enzymes specifically involved in the biosynthesis of its unique secoiridoids. mdpi.com

The name "Hydrangenoside A dimethyl acetal" itself raises a critical question regarding its origin: is it a naturally occurring compound in Hydrangea macrophylla, or is it an artifact formed during the extraction and isolation process?

Dimethyl acetals can be readily formed from aldehydes in the presence of methanol (B129727), especially under acidic conditions. organic-chemistry.org The extraction of plant material often employs methanol as a solvent. nih.govresearchgate.net If the plant extract contains acidic components or if acids are used during the workup, the aldehyde functionalities present in natural products like secologanin and its derivatives can react with methanol to form dimethyl acetals. nih.govnih.gov

Several studies have highlighted the potential for methanol to generate a variety of artifacts during the extraction of natural products. nih.govresearchgate.netnih.gov Given that Hydrangenoside A is proposed to be derived from the reactive dialdehyde secologanin, it is plausible that one or both of its aldehyde groups could be converted to dimethyl acetals during extraction with methanol. While Hydrangenoside A itself has been isolated from Hydrangea macrophylla, the specific "dimethyl acetal" form requires careful scrutiny. researchgate.net Without definitive evidence of its presence in vivo, there remains a strong possibility that this compound is an artifact of the chemical analysis rather than a true natural product. Further studies employing extraction methods that avoid methanol or use deuterated methanol would be necessary to resolve this ambiguity. researchgate.net

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Hydrangenoside A Dimethyl Acetal (B89532)

A review of current scientific literature reveals no published total synthesis routes specifically targeting Hydrangenoside A dimethyl acetal. The total synthesis of complex natural products is a significant undertaking that requires the development of a multi-step sequence to construct the molecule from simple starting materials. Given the structural complexity of the parent secoiridoid glycoside, Hydrangenoside A, its total synthesis would be a formidable challenge. Consequently, the synthesis of its dimethyl acetal derivative has not been reported as a primary objective of a total synthesis campaign.

Semisynthesis from Precursors or Related Natural Products

The most direct and logical synthetic route to this compound is through the semisynthesis from its natural precursor, Hydrangenoside A. This approach leverages the availability of the parent compound, which can be isolated from natural sources such as Hydrangea macrophylla.

The semisynthetic process would involve the selective chemical transformation of one of the two ketone groups present in the Hydrangenoside A structure into a dimethyl acetal. This transformation serves as a method for producing a novel derivative for further study. The process is an example of derivatization, where a natural product is chemically modified to explore its structure-activity relationships or to alter its physicochemical properties.

Synthetic Methodologies for Dimethyl Acetal Formation

The conversion of a ketone to a dimethyl acetal is a well-established transformation in organic chemistry, known as acetalization. This reaction serves as a common method for protecting carbonyl groups during multi-step syntheses or for creating derivatives of a parent molecule. nih.gov

Acetalization involves the reaction of a carbonyl compound, such as an aldehyde or a ketone, with an alcohol. mdpi.com For the formation of a dimethyl acetal, the alcohol used is methanol (B129727). The reaction is an equilibrium process where the carbonyl group is converted into an acetal, which consists of a carbon atom bonded to two –OR groups. nih.govpsu.edu In the case of Hydrangenoside A, which possesses two ketone groups, the reaction with methanol would yield this compound. nih.gov The reaction is reversible and requires specific conditions to drive the equilibrium toward the product side. nih.gov

The formation of an acetal from a ketone and an alcohol does not proceed under neutral or basic conditions and requires the presence of an acid catalyst. ontosight.ai Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride) can be used to catalyze the reaction. nih.gov The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. nih.govpsu.edu The reaction proceeds through a hemiacetal intermediate, which is then further protonated and undergoes elimination of water, followed by the attack of a second methanol molecule to form the stable acetal. nih.govontosight.ai A variety of acid catalysts have been shown to be effective, with the choice often depending on the sensitivity of other functional groups within the substrate molecule.

Table 1: Common Acid Catalysts for Acetalization

Catalyst Type Examples
Brønsted Acids Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH), Trifluoroacetic Acid (TFA)
Lewis Acids Boron Trifluoride (BF₃), Cerium(III) Triflate (Ce(OTf)₃), Zirconium Tetrachloride (ZrCl₄)
Solid Acids Sulfated Metal Oxides, Montmorillonite K 10, Zeolites

This table presents examples of catalysts used in the formation of acetals from carbonyl compounds. nih.govnih.gov

Because water is a byproduct of acetal formation, the reaction is reversible and subject to Le Châtelier's principle. To achieve high yields of the acetal product, the water must be removed from the reaction mixture as it is formed. ontosight.ai This is accomplished by using a dehydrating agent or by physical means such as a Dean-Stark apparatus.

Common chemical dehydrating agents include trimethyl orthoformate, which reacts with water to form methanol and methyl formate, effectively removing it from the equilibrium. nih.gov Other drying agents such as molecular sieves, phosphorus pentoxide (P₂O₅), or anhydrous salts can also be employed to sequester the water produced. nih.gov The use of an excess of the alcohol (methanol) can also help to drive the equilibrium towards the acetal.

Preparation of Analogs and Derivatives for Structure-Activity Relationship Studies

While specific structure-activity relationship (SAR) studies for this compound are not available in the current literature, the preparation of such derivatives is a cornerstone of medicinal chemistry. The primary goal is to understand how specific functional groups on a lead compound, like Hydrangenoside A, contribute to its biological activity.

By converting a ketone to a dimethyl acetal, chemists can probe the importance of the carbonyl group for receptor binding or biological function. The carbonyl group can act as a hydrogen bond acceptor, and its replacement with a non-hydrogen-bonding acetal group can reveal its role in molecular interactions. Furthermore, this modification significantly alters the local polarity and steric bulk of that region of the molecule, which can influence its solubility, membrane permeability, and metabolic stability. The synthesis and biological evaluation of analogs like this compound are therefore crucial steps in optimizing a natural product lead into a potential therapeutic agent.

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula Role
Hydrangenoside A 74474-42-3 C₃₁H₄₀O₁₃ Natural Precursor
This compound 952485-00-6 C₃₃H₄₆O₁₄ Target Derivative
Methanol 67-56-1 CH₄O Reagent
Trimethyl orthoformate 149-73-5 C₄H₁₀O₃ Dehydrating Agent
Hydrochloric Acid 7647-01-0 HCl Catalyst
Sulfuric Acid 7664-93-9 H₂SO₄ Catalyst
p-Toluenesulfonic Acid 104-15-4 C₇H₈O₃S Catalyst
Boron Trifluoride 7637-07-2 BF₃ Catalyst
Phosphorus Pentoxide 1314-56-3 P₂O₅ Dehydrating Agent

This table provides a summary of the key chemical compounds discussed in the text.

Protecting Group Chemistry Relevant to Polyhydroxylated Structures

The synthesis and selective modification of polyhydroxylated molecules like this compound are critically dependent on the strategic use of protecting groups. wikipedia.org These groups temporarily mask reactive functional groups, allowing for chemical transformations to be carried out at other positions of the molecule. wikipedia.org

Orthogonal Protection: A key concept in the chemistry of complex polyols is orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting the others. wikipedia.orgresearchgate.net This allows for the sequential unmasking and modification of specific hydroxyl groups. researchgate.net For a molecule like this compound, an orthogonal protecting group strategy would be essential for any regioselective derivatization.

Common Protecting Groups for Hydroxyls:

Silyl Ethers: (e.g., TBDMS, TIPS) These are widely used due to their ease of installation and removal (typically with fluoride (B91410) ions). Their steric bulk can also be exploited for selective protection of less hindered hydroxyls.

Benzyl Ethers (Bn): These are stable to a wide range of conditions and are typically removed by hydrogenolysis. wiley-vch.de

Acyl Groups (e.g., Acetyl, Benzoyl): These are often used to protect hydroxyls and can be removed under basic conditions. As mentioned earlier, they can also act as participating groups in glycosylation. nih.gov

Acetals (e.g., Benzylidene, Isopropylidene): These are commonly used to protect 1,2- or 1,3-diols. They are stable to basic and nucleophilic reagents and are removed under acidic conditions.

The following table summarizes some common protecting groups and their potential application in the context of this compound.

Protecting Group Abbreviation Installation Removal Conditions Potential Application
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF)Selective protection of primary hydroxyls.
Benzyl etherBnBenzyl bromide, base (e.g., NaH)H2, Pd/C (Hydrogenolysis) wiley-vch.dePermanent protection during multi-step synthesis. wiley-vch.de
Acetyl esterAcAcetic anhydride, pyridineBase (e.g., NaOMe) or AcidProtection of hydroxyls; C-2 participation in glycosylation.
Benzylidene acetalBenzaldehyde dimethyl acetal, acid catalystMild acid hydrolysisProtection of the C-4' and C-6' diol of the glucose moiety.

The successful synthesis and derivatization of this compound would require a carefully planned protecting group strategy to navigate the challenges posed by its complex, polyfunctional structure.

Pharmacological and Biological Activities: Mechanistic and Preclinical Investigations

In Vitro Biological Activities and Mechanistic Investigations

The preclinical assessment of Hydrangenoside A dimethyl acetal (B89532) and its structural analogs has revealed a spectrum of biological activities, primarily inferred from studies on closely related secoiridoid glycosides. These investigations provide a foundational understanding of its potential therapeutic applications.

Cellular Pathway Modulation Studies

While direct studies on the cellular pathway modulation of Hydrangenoside A dimethyl acetal are not extensively documented, research on analogous iridoid glycosides offers significant insights into its potential mechanisms of action. Iridoids are well-recognized for their ability to interact with key signaling cascades involved in inflammation and cellular stress responses.

For instance, the iridoid glycoside cantleyoside has been shown to suppress the proliferation of human rheumatoid arthritis fibroblast synovial cells. This effect is achieved by down-regulating inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins and matrix metalloproteinases. Mechanistically, these effects are linked to the inhibition of the NF-κB and JAK/STAT3 signaling pathways. researchgate.net Another related compound, sweroside, has demonstrated anti-inflammatory effects by mitigating the NF-κB signaling pathway in lipopolysaccharide (LPS)-induced acute lung injury models in mice. researchgate.net Furthermore, gallic acid, another compound sometimes studied in conjunction with iridoids, has been found to down-regulate the expression of pro-inflammatory cytokines like interleukin 1 beta (IL-1B), interleukin 6 (IL-6), cyclooxygenase 2 (COX-2), and TNF-α. researchgate.net

Given the structural similarities within the iridoid family, it is plausible that this compound may exert its biological effects through the modulation of these or similar inflammatory and cytoprotective pathways.

Enzyme Inhibition or Activation Assays

The inhibitory activity of secoiridoid glycosides against various enzymes is a key aspect of their pharmacological profile. While specific data for this compound is limited, studies on related compounds from Hydrangea and other sources provide a strong indication of its potential in this area.

Research on other iridoids has demonstrated significant inhibitory effects on enzymes involved in the arachidonate (B1239269) cascade. For example, certain secoiridoid glucosides can interact with the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. chemfaces.com A study on oleuropeoside and ligustroside, two other secoiridoid glucosides, reported significant inhibition of prostaglandin (B15479496) E2 (PGE2) release, with IC50 values of 47 µM and 48.53 µM, respectively. chemfaces.com

In the context of neurodegenerative diseases, compounds isolated from Hydrangea have shown promise as cholinesterase inhibitors. In one study, thunberginol C and hydrangenol (B20845) 8-O-glucoside pentaacetate demonstrated dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Additionally, other iridoids have been found to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net This broad range of enzyme inhibition highlights the therapeutic potential of this class of compounds.

Table 1: Enzyme Inhibitory Activities of Related Iridoid and Secoiridoid Glycosides

Compound Target Enzyme IC50 Value Source Organism
Oleuropeoside Prostaglandin E2 (PGE2) release 47 µM Phillyrea latifolia
Ligustroside Prostaglandin E2 (PGE2) release 48.53 µM Phillyrea latifolia
Ligustroside Thromboxane B2 (TXB2) release 122.63 µM Phillyrea latifolia
Iridoid Compound 14 Dipeptidyl peptidase IV (DPP-IV) 71.9 ± 8.9 μM Elsholtzia tenuicaudatum

This table presents data for compounds structurally related to this compound to illustrate the potential enzymatic inhibitory activities of this class of molecules.

Receptor Binding Studies

Currently, there is a lack of available scientific literature detailing specific receptor binding studies for this compound. Elucidating the binding affinities of this compound to various cellular receptors would be a critical step in understanding its pharmacological mechanisms and identifying its molecular targets. Future research in this area is necessary to fill this knowledge gap.

Antioxidant Activity Evaluation

This compound is suggested to possess antioxidant potential. This is consistent with the broader understanding of phytochemicals found in the Hydrangea genus, which are known for their antioxidant properties. These properties are generally attributed to the ability of the compounds to scavenge free radicals and to modulate cellular antioxidant defense systems.

Anti-inflammatory Response Mechanisms

The anti-inflammatory properties of iridoid glycosides are among their most studied biological activities. It is anticipated that this compound shares these characteristics. The primary mechanism underlying the anti-inflammatory effects of related iridoids involves the down-regulation of pro-inflammatory mediators.

Studies on various iridoids have shown that they can significantly inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation. chemfaces.com This is often achieved through the inhibition of COX enzymes. Furthermore, as mentioned in the cellular pathway modulation section, iridoids can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway. researchgate.net For example, some iridoid glycosides have demonstrated significant anti-inflammatory effects with IC50 values ranging from 6.13 to 13.0 μM in in vitro assays. researchgate.net The ability to modulate these critical inflammatory pathways underscores the potential of this compound as an anti-inflammatory agent.

Neuroprotective Effects

Based on the general properties of iridoids and specific studies on secoiridoid glycosides from Hydrangea, this compound is expected to exhibit neuroprotective effects. Research on a closely related compound, secologanin (B1681713) dimethyl acetal, has shown that it can promote neurite outgrowth in PC12 pheochromocytoma cells, suggesting a role in neuronal differentiation and synaptic plasticity. This activity is linked to the activation of signaling pathways associated with neurotrophic factors.

Furthermore, a study investigating compounds isolated from Hydrangea macrophylla ssp. serrata found that at a concentration of 10 µM, a mixture of compounds, including hydrangenosides, demonstrated neuroprotective effects against serum deprivation-induced damage in PC12 cells. researchgate.net Although this study did not single out this compound, its presence as a constituent of this plant suggests it likely contributes to the observed neuroprotective activity. These findings highlight the potential of this compound in the context of neurodegenerative disease research.

In Vivo Preclinical Studies in Animal Models

Immunomodulatory Effects in Animal Models

Specific in vivo studies investigating the immunomodulatory effects of this compound are not currently available. The leaf of Hydrangea macrophylla has been reported to possess anti-inflammatory and immuno-modulating properties in animal studies. These findings provide a rationale for future investigations into the specific role of its constituent compounds, including this compound, in modulating immune responses in vivo.

Neurodegenerative Disease Models

Direct preclinical evidence for the efficacy of this compound in animal models of neurodegenerative diseases is lacking. However, extracts from Hydrangea macrophylla have shown promise in neuroprotection. Studies have demonstrated that the plant extract can protect cortical neurons from corticosterone-induced neurotoxicity and alleviate stress-induced anxiety in mice. These neuroprotective effects suggest that individual compounds within the extract, potentially including this compound, may have therapeutic potential for neurological disorders, warranting further investigation.

In Vivo Pharmacological Efficacy Studies (mechanistic focus)

A mechanistic understanding of the in vivo pharmacological efficacy of this compound is yet to be determined, as no specific studies have been published.

Molecular Targets and Signaling Pathways

Identification of Specific Protein Interactions

There is currently no available data identifying specific protein interactions for this compound. Elucidating the molecular targets and signaling pathways modulated by this compound will be a critical step in understanding its potential pharmacological activities.

Gene Expression and Proteomic Analysis

There are currently no published studies that have investigated the effects of this compound on gene expression or the proteome of any cell type or organism. As a result, its molecular targets and the cellular pathways it may modulate are entirely unknown. Research in this area would be crucial to understanding its potential mechanisms of action and identifying any therapeutic potential.

Comparative Biological Activity with Parent Hydrangenoside A and Other Analogs

Similarly, the scientific literature lacks any studies that compare the biological activity of this compound with its parent compound, Hydrangenoside A, or any other structural analogs. Such comparative studies are essential for structure-activity relationship (SAR) analyses, which help to determine how the chemical structure of a molecule influences its biological effects. Without this research, the significance of the dimethyl acetal modification to the potential bioactivity of the parent hydrangenoside molecule cannot be determined.

Structure Activity Relationship Sar Studies

Systematic Modification and Activity Assessment of Derivatives

The systematic modification of a lead compound like Hydrangenoside A dimethyl acetal (B89532) is a cornerstone of medicinal chemistry, aimed at optimizing its therapeutic properties. This process involves the targeted synthesis of derivatives to probe the contribution of different structural components to its biological activity. For secoiridoid glucosides, to which Hydrangenoside A belongs, modifications often focus on several key areas:

The Secoiridoid Core: Alterations to the core ring structure, including the opening or closing of rings and the introduction of different substituents, can significantly impact activity.

The Glucoside Moiety: The sugar portion of the molecule can be varied by changing the type of sugar, its stereochemistry, or by removing it entirely (aglycone). The nature of the glycosidic linkage is also a target for modification.

The Acetal Group: In the case of Hydrangenoside A dimethyl acetal, the dimethyl acetal functionality is a prime candidate for modification. Derivatives could be synthesized with different alkyl or aryl groups on the acetal, or it could be hydrolyzed back to the corresponding aldehyde or ketone to assess its importance.

The biological assessment of these derivatives would typically involve a battery of in vitro assays relevant to the anticipated therapeutic area, such as anti-inflammatory, antioxidant, or antimicrobial screens. For instance, if anti-inflammatory activity is being investigated, assays measuring the inhibition of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins would be employed. nih.govmdpi.comnih.gov

A hypothetical table of systematically modified derivatives and their assessed activities could look like this:

CompoundModificationBiological Activity (e.g., IC50 in µM)
This compound Parent Compound [Hypothetical Value]
Derivative 1Hydrolysis of dimethyl acetal to aldehyde[Hypothetical Value]
Derivative 2Replacement of dimethyl acetal with diethyl acetal[Hypothetical Value]
Derivative 3Removal of the glucose moiety (aglycone)[Hypothetical Value]
Derivative 4Epimerization at a key stereocenter[Hypothetical Value]

Identification of Pharmacophores and Key Structural Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For secoiridoid glucosides, the pharmacophoric features are generally a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the general structure of Hydrangenoside A and related compounds, the key pharmacophoric features likely include:

Hydrogen Bond Donors/Acceptors: The multiple hydroxyl groups on the glucose moiety and potentially on the secoiridoid core can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

Hydrophobic/Aromatic Regions: The core structure of the secoiridoid and any aromatic substituents contribute to hydrophobic interactions, which are crucial for binding to many protein targets.

The Acetal Oxygen Atoms: The oxygen atoms of the dimethyl acetal can act as hydrogen bond acceptors.

The identification of these pharmacophores is often achieved through computational modeling techniques, where a set of active molecules is aligned to identify common chemical features. nih.gov

Role of the Dimethyl Acetal Moiety in Biological Activity and Stability

The dimethyl acetal group in this compound is a significant structural feature that likely plays a multifaceted role. Acetals are generally more stable than their corresponding aldehydes or ketones, particularly under neutral to basic conditions. wikipedia.orgbyjus.com This increased stability can be advantageous for a drug molecule, as it can prevent unwanted reactions and degradation in biological systems.

The potential roles of the dimethyl acetal moiety include:

Modulation of Lipophilicity: The addition of the two methyl groups of the acetal can increase the lipophilicity of the molecule compared to the parent carbonyl compound. This can affect its ability to cross cell membranes and interact with hydrophobic binding pockets.

Direct Interaction with Target: The oxygen atoms of the acetal can participate in hydrogen bonding with the active site of a biological target, contributing to the binding affinity.

To experimentally determine the role of the dimethyl acetal, a direct comparison of the biological activity and stability of this compound with its corresponding aldehyde or ketone would be necessary.

Impact of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical for biological activity. Enantiomers and diastereomers of a compound can have vastly different pharmacological profiles. This compound possesses multiple chiral centers, meaning that numerous stereoisomers are possible.

The impact of stereochemistry is evident in:

Receptor Binding: Biological receptors are chiral environments, and only a specific stereoisomer of a ligand may fit correctly into the binding site to elicit a biological response.

Enzyme Interactions: Enzymes are also chiral, and the stereochemistry of a substrate or inhibitor is crucial for its recognition and processing.

Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be influenced by its stereochemistry.

The synthesis of individual stereoisomers and the assessment of their biological activity is a critical step in drug development to identify the most potent and selective isomer while minimizing potential off-target effects.

Computational Chemistry and Molecular Docking for SAR Prediction

In the absence of extensive experimental data, computational chemistry and molecular docking serve as powerful tools to predict and rationalize the structure-activity relationships of compounds like this compound.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a specific protein target. By docking this compound and its hypothetical derivatives into the active site of a relevant biological target (e.g., an inflammatory enzyme like cyclooxygenase or a cytokine receptor), one can estimate the binding affinity and identify key interactions. nih.govresearchgate.netmdpi.com This can help prioritize which derivatives to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of related secoiridoids, it would be possible to predict the activity of new derivatives, including those of this compound.

Pharmacophore Modeling: As mentioned earlier, computational methods can be used to generate a 3D pharmacophore model from a set of active compounds. This model can then be used to virtually screen large compound libraries to identify new potential hits with similar activity. nih.gov

A hypothetical molecular docking study could yield a table like the one below, comparing the binding energies of different derivatives to a target protein.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)
This compound [e.g., COX-2] [Hypothetical Value]
Derivative 1 (aldehyde)[e.g., COX-2][Hypothetical Value]
Derivative 2 (diethyl acetal)[e.g., COX-2][Hypothetical Value]

Analytical Methodologies for Detection and Quantification

Chromatographic Quantification Methods

Chromatographic techniques are central to the separation, identification, and quantification of phytocompounds like Hydrangenoside A dimethyl acetal (B89532) from complex matrices.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/Vis) or Mass Spectrometry (MS) detection is a powerful tool for the quantitative analysis of iridoid glycosides.

HPLC-UV/Vis: For quantification using HPLC-UV/Vis, the method relies on the principle that the analyte absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound in the sample. A fast HPLC method was developed for the simultaneous determination of the iridoid glycosides harpagoside (B1684579) and 8-p-coumaroyl-harpagide, where detection was monitored at 278 nm. researchgate.net For other iridoids, detection has been carried out at 232 nm. researchgate.net Given the structural similarities, a similar wavelength range would likely be suitable for the detection of Hydrangenoside A dimethyl acetal.

HPLC-MS/MS: The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) offers superior selectivity and sensitivity, making it ideal for quantifying trace amounts of compounds in complex biological matrices. phcog.com A study on the iridoid glycosides morroniside (B1252140) and loganin (B1675030) utilized HPLC-MS/MS for their simultaneous determination in rat plasma. phcog.com This method, employing multiple reaction monitoring (MRM), provides high specificity and allows for the accurate quantification of analytes. phcog.com For the analysis of picroside-I, II, and III in rats, a simultaneous HPLC-MS/MS assay was also validated. nih.gov Sample preparation for such analyses often involves simple procedures like protein precipitation for plasma and tissue samples. nih.govresearchgate.net

A certificate of analysis for this compound indicates its purity is greater than or equal to 98%, a value likely determined by such chromatographic methods. chemfaces.com

Table 1: Illustrative HPLC Method Parameters for Iridoid Glycoside Quantification

ParameterExample Value for Iridoid Glycoside Analysis
Column C18 reversed-phase
Mobile Phase Gradient elution with acetonitrile (B52724) and water (often with acidifiers like phosphoric acid)
Flow Rate 1.0 mL/min (conventional HPLC) or 5.0 mL/min (fast HPLC) researchgate.net
Detection (UV) 232 nm or 278 nm researchgate.net
Detection (MS) Electrospray Ionization (ESI) in negative or positive ion mode
Internal Standard A structurally similar compound not present in the sample

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. youtube.com However, iridoid glycosides like this compound are generally non-volatile due to their polar nature and high molecular weight. youtube.com Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis. youtube.comresearchgate.net

Common derivatization techniques include silylation, which replaces active hydrogen atoms in hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. youtube.com For compounds with keto or aldehyde groups, a methoximation step is often performed prior to silylation to prevent the formation of multiple derivatives from tautomers. youtube.com While specific GC-MS methods for this compound are not documented, the general approach for other complex metabolites involves these derivatization steps. nih.gov For instance, a method for determining methylated arsenic species involved derivatization with thioglycol methylate followed by GC/MS analysis. unsw.edu.au

The selection of the derivatization reagent and reaction conditions is crucial for achieving complete derivatization and avoiding the formation of artifacts. researchgate.net

Spectroscopic Quantification Techniques (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct and accurate quantification of substances without the need for an identical standard for each analyte. unsw.edu.au The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

In ¹H-qNMR, a known amount of an internal standard is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. nih.gov A certificate of analysis for this compound confirms its identity using ¹H-NMR, suggesting the feasibility of developing a qNMR method for its quantification. chemfaces.com

The advantages of qNMR include its non-destructive nature, high precision, and the ability to provide structural information simultaneously with quantitative data. researchgate.netunsw.edu.au For complex mixtures, two-dimensional (2D) qNMR techniques, such as ¹H-¹³C HSQC, can provide enhanced resolution and accuracy. dtu.dk

Table 2: Potential Internal Standards for qNMR Analysis of this compound

Internal StandardCommon SolventsKey Characteristics
Dimethyl sulfone (DMSO₂) Aqueous and non-aqueousChemically stable, non-hygroscopic, single ¹H signal nih.gov
Maleic acid D₂OSimple spectrum, commercially available in high purity
1,4-Dioxane D₂O, CDCl₃Single sharp signal, good solubility

Method Validation (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

The validation of any analytical method is crucial to ensure its reliability and reproducibility. The key validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH).

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For HPLC methods, this is often demonstrated by the separation of the analyte peak from other components and by comparing the UV or mass spectra of the analyte in the sample to that of a reference standard.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For example, in the analysis of other iridoid glycosides, linearity was established over concentration ranges such as 45.45–4800 ng/mL. phcog.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, with acceptable ranges typically between 70–120%. dntb.gov.ua For picroside analysis, accuracy was within ±10%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intra- and inter-day precision for iridoid glycoside analysis has been reported to be less than 2.84% and 4.12%, respectively. phcog.com

Limits of Detection (LOD) and Quantification (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. For iridoid glycosides, LOD and LOQ values have been reported to be less than 0.102 and 0.322 μg/mL, respectively. nih.gov For cardiac glycosides, LOQs were in the range of 0.025–1 ng/mL in urine. dntb.gov.ua

Table 3: Typical Method Validation Parameters for Iridoid Glycoside Analysis

ParameterTypical Acceptance CriteriaExample Data for Related Compounds
Linearity (r²) > 0.99> 0.997 dntb.gov.ua
Accuracy (% Recovery) 80-120%70-120% dntb.gov.ua
Precision (RSD%) < 15%< 4.12% phcog.com
LOD Signal-to-Noise Ratio of 3:1< 0.102 µg/mL nih.gov
LOQ Signal-to-Noise Ratio of 10:1< 0.322 µg/mL nih.gov

Applications in Pharmacokinetic and Metabolomic Studies (excluding human data)

While no specific pharmacokinetic or metabolomic studies on this compound have been published, the methodologies for such studies on related iridoid glycosides are well-established.

Pharmacokinetic Studies: These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model, typically rats or dogs. mdpi.com Following administration of the compound, blood and tissue samples are collected at various time points and analyzed using a validated method, usually HPLC-MS/MS, to determine the concentration of the analyte. nih.govnih.gov

For example, a study on three picroside iridoid glycosides in rats after intravenous administration found that they were eliminated rapidly and had a large volume of distribution. nih.gov Another study on morroniside and loganin in rats after oral administration showed that these compounds were absorbed and eliminated quickly. nih.gov Such studies provide crucial information for understanding the in vivo behavior of these compounds.

Metabolomic Studies: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. GC-MS and LC-MS are the primary analytical platforms used in metabolomics. Derivatization is a prerequisite for GC-MS-based metabolomics to increase the volatility of polar metabolites. nih.gov In the context of this compound, metabolomic studies could be employed to understand its metabolic fate in animal models, identifying potential metabolites formed through processes like hydrolysis or conjugation. The metabolism of other iridoid glycosides has been investigated in rats, providing a basis for how this compound might be processed in vivo. researchgate.net

Future Research Trajectories and Scientific Challenges

Exploration of Undiscovered Biological Activities

The biological activity profile of Hydrangenoside A dimethyl acetal (B89532) is largely uncharted territory. While iridoids as a class are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, neuroprotective, and antimicrobial properties, specific data for this dimethyl acetal derivative is scarce. frontiersin.orgresearchgate.netnih.gov Future research should, therefore, prioritize a systematic screening of Hydrangenoside A dimethyl acetal across a diverse range of biological assays.

Initial investigations could focus on its potential as an anti-inflammatory agent, a common characteristic of many iridoid glycosides. Furthermore, given the structural similarities to other bioactive iridoids, its potential as a neuroprotective or antimicrobial compound warrants exploration. High-throughput screening methodologies could be employed to rapidly assess its activity against various cell lines and microbial strains, providing a foundational understanding of its therapeutic potential.

Table 1: Potential Biological Activities for Investigation

Biological Target AreaRationale based on Iridoid Class
Anti-inflammatory A well-documented activity for many iridoids.
Neuroprotection Several iridoids have shown protective effects in models of neurodegenerative diseases.
Antimicrobial Iridoids often serve as defense compounds in plants against pathogens.
Anticancer Some iridoids have demonstrated cytotoxic effects against cancer cell lines.
Antiviral A less common but reported activity for some members of the iridoid family.

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, a specific, published total synthesis for this compound has not been identified. The development of a novel and efficient synthetic route is a significant chemical challenge. Such a synthesis would not only provide a reliable source of the compound for biological studies but also open avenues for the creation of structural analogs.

A plausible synthetic strategy could involve a convergent approach, where the iridoid core and the substituted side chain are synthesized separately and then coupled. General methods for iridoid synthesis, such as those starting from commercially available chiral pool materials like (+)- or (-)-citronellal, could be adapted. The formation of the dimethyl acetal functionality would likely be achieved by treating the corresponding carbonyl compound with methanol (B129727) under acidic conditions. researchgate.net Key challenges will include the stereocontrolled construction of the multiple chiral centers within the iridoid skeleton and the regioselective introduction of the glycosidic linkage and other functionalities. The development of a high-yielding and scalable synthesis will be crucial for advancing the research on this compound.

Advanced Mechanistic Elucidation at the Molecular Level

Understanding the molecular mechanisms by which this compound might exert biological effects is a critical area for future research. Given the absence of known biological activities, initial mechanistic studies will be contingent on the discoveries made in the exploratory bioactivity screenings.

Should the compound exhibit, for example, anti-inflammatory properties, subsequent research would focus on identifying its specific molecular targets within inflammatory pathways. Techniques such as network pharmacology, which has been applied to other iridoid glycosides, could be utilized to predict potential protein targets and signaling pathways. nih.gov This computational approach could then guide targeted in vitro and in vivo experiments to validate these predictions. Furthermore, understanding the biosynthesis of iridoids, particularly the role of key enzymes like iridoid synthase (ISY) in forming the characteristic cyclopentanopyran ring system, can provide insights into the compound's natural formation and potential for enzymatic synthesis. researchgate.netacs.org

Design and Synthesis of Potent and Selective Analogs

Once the biological activities of this compound are identified, the design and synthesis of more potent and selective analogs will become a key research trajectory. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying different functional groups on the parent molecule, researchers can identify the key structural features responsible for its biological effects.

For instance, alterations to the glycosidic moiety, the substituents on the iridoid core, or the nature of the acetal group could lead to analogs with enhanced potency or improved pharmacokinetic properties. The synthesis of a focused library of analogs, guided by computational modeling and SAR data, would be a powerful approach to optimize the therapeutic potential of this chemical scaffold. youtube.com

Application in Chemical Biology Tools and Probes

Bioactive natural products like this compound can serve as valuable starting points for the development of chemical biology tools. These tools can be used to probe biological systems and identify the molecular targets of the natural product. A key strategy involves the synthesis of tagged analogs of the parent compound.

For example, a biotinylated or fluorescently labeled version of this compound could be synthesized. 202.121.224nptel.ac.in These probes could then be used in affinity purification or imaging experiments to isolate and identify the proteins that bind to the natural product within a cellular context. nih.govnih.gov Techniques such as proximity-dependent biotin (B1667282) identification (BioID) could be employed to map the protein-protein interaction networks surrounding the compound's cellular target. nih.gov This approach would provide invaluable insights into its mechanism of action and could uncover novel therapeutic targets.

Addressing Potential Artifact Formation in Extraction and Purification Processes

A significant challenge in the study of natural products is the potential for the formation of artifacts during extraction and purification. These artifacts are compounds that are not naturally present in the organism but are formed through chemical reactions during the isolation process. For iridoids, which often contain reactive functional groups such as aldehydes and hemiacetals, this is a particularly important consideration.

The use of alcoholic solvents like methanol or ethanol (B145695) during extraction can lead to the formation of acetals or esters if the corresponding carbonyl or carboxyl groups are present in the natural product. For instance, the aldehyde group of some iridoids has been shown to react with ammonia-containing solvents to form alkaloid artifacts. It is, therefore, crucial to carefully select extraction and purification conditions to minimize the risk of artifact formation. This includes using aprotic solvents where possible, controlling the pH, and avoiding high temperatures. Stability studies of this compound under various conditions will be essential to ensure that the isolated compound is indeed the natural product and not an artifact of the isolation procedure.

Q & A

Q. What methodologies are recommended for isolating Hydrangenoside A dimethyl acetal from plant sources?

this compound is isolated from Hydrangea macrophylla subsp. serrata using chromatographic techniques such as column chromatography and HPLC. The process typically involves solvent extraction (e.g., methanol or ethanol) followed by fractionation guided by TLC or LC-MS profiling. Structural confirmation is achieved via NMR (1H, 13C, 2D-COSY, HMBC) and mass spectrometry .

Q. How is the structural elucidation of this compound validated in academic studies?

Spectral data, including NMR (nuclear Overhauser effect, J-resolved spectroscopy) and high-resolution mass spectrometry (HR-MS), are critical. X-ray crystallography may supplement analysis if crystalline derivatives are obtainable. Cross-referencing with existing spectral libraries and comparison to related secoiridoid glycosides (e.g., secologanin dimethyl acetal) enhances validation .

Q. What are the primary challenges in ensuring the purity of this compound for use as a reference standard?

Purity challenges include co-elution with structurally similar compounds (e.g., hydrangenoside C) during isolation. Rigorous purification via repeated HPLC and validation using orthogonal methods (e.g., UV-Vis, IR spectroscopy) are essential. Purity thresholds (>95%) should align with pharmacopeial guidelines for reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound stability. Meta-analyses should standardize data using normalized bioactivity metrics (e.g., IC50 values) and account for solvent effects (e.g., DMSO vs. aqueous solubility). Replicating experiments under controlled conditions is critical .

Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Semi-synthetic approaches involve acetylation or glycosylation of the parent compound. Protecting group strategies (e.g., MOM ethers using zirconium chloride) and regioselective modifications are guided by computational modeling (DFT, molecular docking). Reaction progress is monitored via LC-MS and NMR .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic properties of this compound?

Pharmacokinetic studies require dose-response profiling in animal models (e.g., rodents), with plasma/tissue sampling at timed intervals. Analytical methods like UPLC-QTOF-MS quantify metabolites. Data interpretation must address bioavailability limitations due to poor membrane permeability, common in glycosides .

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data in this compound studies?

Nonlinear regression models (e.g., log-logistic curves) are used to calculate EC50/LC50 values. ANOVA with post-hoc tests (Tukey, Bonferroni) identifies significance across dose groups. Outlier detection (Grubbs’ test) and reproducibility metrics (e.g., inter-assay CV%) ensure robustness .

Methodological and Reproducibility Considerations

Q. What protocols ensure reproducibility in isolating this compound across laboratories?

Standardized protocols should detail solvent ratios, column packing materials (e.g., C18 silica), and gradient elution parameters. Inter-lab validation via round-robin testing and adherence to FAIR data principles (e.g., depositing raw spectral data in repositories like Figshare) enhance reproducibility .

Q. How can researchers integrate this compound into multi-omics studies to explore its biosynthetic pathway?

Transcriptomic (RNA-seq) and metabolomic (LC-MS/MS) profiling of Hydrangea tissues identify candidate genes (e.g., cytochrome P450s) and intermediates. Stable isotope labeling tracks precursor incorporation (e.g., mevalonate pathway). Data integration tools (e.g., KEGG Mapper) map putative pathways .

Data Presentation and Ethical Compliance

Q. What are the best practices for presenting NMR and MS data in publications on this compound?

Include full spectral assignments (δ values, coupling constants) in supplementary materials. Annotate MS/MS fragmentation patterns and adhere to IUPAC nomenclature. Raw data should be archived in formats compatible with platforms like NMReDATA .

Q. How should safety assessments for this compound be incorporated into experimental design?

While this compound lacks explicit safety data, researchers should adopt hazard controls (e.g., fume hoods, PPE) based on structurally related dimethyl acetals (e.g., trans-2-Hexenal dimethyl acetal’s dermal sensitization risks). Refer to IFRA standards for handling analogs .

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